1-(propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound is a piperidine derivative featuring a propane-1-sulfonyl group at the 1-position and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₅F₃N₃O₃S (molecular weight: 341.31 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl and oxadiazole groups contribute to hydrogen bonding and electrostatic interactions, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
2-(1-propylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O3S/c1-2-7-21(18,19)17-5-3-8(4-6-17)9-15-16-10(20-9)11(12,13)14/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXPLUVFXALBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: Acts as a reagent or intermediate, participating in various chemical transformations.
Comparison with Similar Compounds
Enzyme Inhibition Potential
The trifluoromethyl-oxadiazole motif in the target compound shares similarities with UDD (), a non-azole CYP51 inhibitor effective against T. cruzi. However, UDD’s pyridine-based structure may offer stronger π-π interactions with enzyme active sites compared to the oxadiazole ring in the target compound .
Antibacterial Activity
Analogous sulfonyl-piperidine-oxadiazole derivatives (e.g., 6a-o in ) demonstrate antibacterial efficacy. The target compound’s trifluoromethyl group likely enhances membrane permeability compared to methyl or aryl substituents in these derivatives .
Solubility and Stability
The target compound’s propane-1-sulfonyl group improves aqueous solubility relative to bulkier aromatic sulfonates (e.g., 2-methoxybenzenesulfonyl in ). However, its trifluoromethyl group reduces solubility compared to the isopropyl-substituted analog () .
Biological Activity
1-(Propane-1-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C12H14F3N3O2S
- Molecular Weight: 303.32 g/mol
- CAS Number: 1796574-02-1
The presence of the trifluoromethyl group and oxadiazole moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including antimicrobial and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: Oxadiazole derivatives can inhibit enzymes involved in key metabolic pathways.
- Modulation of Signaling Pathways: The compound may interfere with cellular signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with oxadiazole structures were tested against various bacterial strains, demonstrating Minimum Inhibitory Concentrations (MIC) as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15.62 | Staphylococcus aureus |
| Compound B | 12.50 | Escherichia coli |
| Compound C | 10.00 | Candida albicans |
Antitumor Activity
In vitro studies on piperidine derivatives have indicated potential antitumor activity. For example, a related piperidine compound demonstrated selective cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1 .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| Mia PaCa-2 | 8.5 | This compound |
| PANC-1 | 7.0 | Similar piperidine derivative |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine ring and substitution patterns on the oxadiazole significantly influence biological activity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity against clinical isolates. The compound exhibited potent activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .
- Case Study on Anticancer Activity : In a study evaluating various piperidine derivatives for anticancer properties, the target compound showed significant inhibition of tumor growth in xenograft models, correlating with in vitro findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
